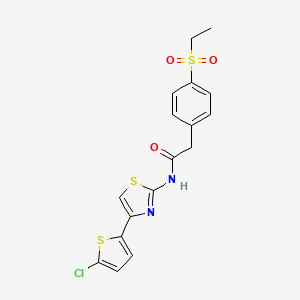
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a chemical compound that belongs to the class of thiazole-based compounds. It is a potent inhibitor of a specific protein kinase, which is involved in the regulation of cell growth and proliferation. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer.
作用機序
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities. They are known to interact with various targets, including bacterial and fungal species, as well as cancer cells . The specific target of a thiazole compound depends on its structure and functional groups.
Mode of Action
Thiazole compounds generally exert their effects by interacting with biological targets and altering their function. For example, some thiazole compounds have been found to block the biosynthesis of certain bacterial lipids . The exact mode of action can vary widely depending on the specific compound and its target.
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways depending on their specific targets. For instance, if a thiazole compound targets a protein involved in a particular biochemical pathway, it can alter the function of that pathway. The downstream effects can include changes in cellular processes such as cell growth and division .
Result of Action
The result of a thiazole compound’s action can vary depending on its specific target and mode of action. For example, if the compound has antimicrobial activity, the result could be the death of bacterial or fungal cells. If the compound has anticancer activity, it could inhibit the growth of cancer cells .
実験室実験の利点と制限
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has several advantages as a research tool. It is a potent inhibitor of CDK4/6, which makes it a valuable tool for studying the role of CDK4/6 in cell growth and proliferation. It has been extensively studied in vitro and in vivo, which makes it a reliable research tool. However, there are also some limitations to using this compound in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the behavior of natural compounds in biological systems. It also has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide. One potential direction is to study its potential use in combination with other drugs for the treatment of cancer. Another potential direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on various biological systems.
合成法
The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide involves several steps. The first step is the synthesis of 5-chlorothiophene-2-carboxylic acid, which is then converted to 5-chlorothiophene-2-carboxamide. The second step involves the synthesis of 2-aminothiazole, which is then reacted with 5-chlorothiophene-2-carboxamide to form N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide. The final step involves the reaction of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide with 4-(ethylsulfonyl)phenylboronic acid to form N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide.
科学的研究の応用
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has been extensively studied for its potential use in the treatment of various diseases, including cancer. It has been found to be a potent inhibitor of a specific protein kinase, which is involved in the regulation of cell growth and proliferation. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells.
特性
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S3/c1-2-26(22,23)12-5-3-11(4-6-12)9-16(21)20-17-19-13(10-24-17)14-7-8-15(18)25-14/h3-8,10H,2,9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVXCCURAALDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

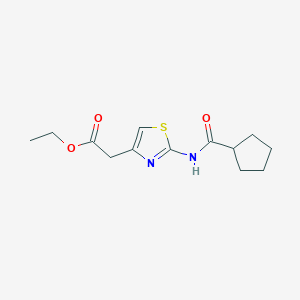
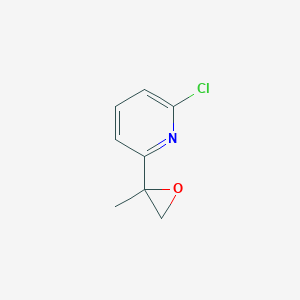
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2952051.png)
![(4-((4-fluorobenzyl)thio)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2952054.png)
![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2952055.png)
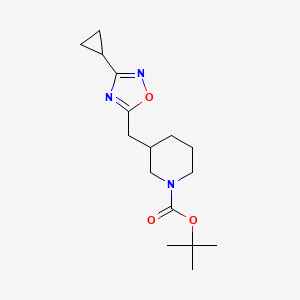

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2952060.png)
![3-(3-Chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2952062.png)
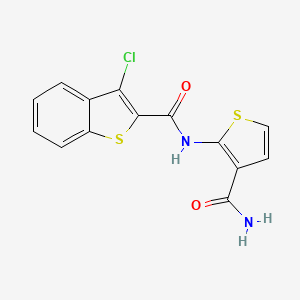
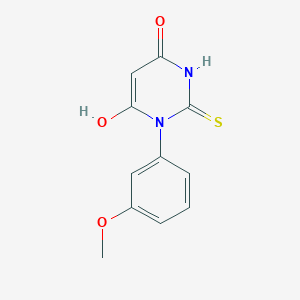
![3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952066.png)
![2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2952067.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2952069.png)